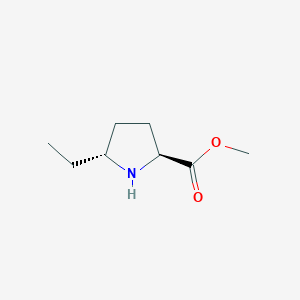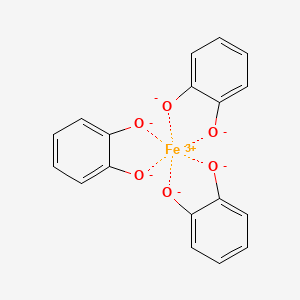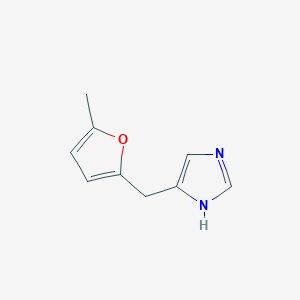
4-((5-Methylfuran-2-yl)methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Methylfuran-2-yl)methyl)-1H-imidazole is an organic compound that features a furan ring substituted with a methyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methylfuran-2-yl)methyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylfurfural and imidazole.
Condensation Reaction: 5-Methylfurfural undergoes a condensation reaction with imidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Methylfuran-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
4-((5-Methylfuran-2-yl)methyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-((5-Methylfuran-2-yl)methyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways. The furan ring’s electron-rich nature allows it to participate in various chemical interactions, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5-Methylfuran-2-yl)methyl)-1H-pyrazole
- 4-((5-Methylfuran-2-yl)methyl)-1H-triazole
- 4-((5-Methylfuran-2-yl)methyl)-1H-benzimidazole
Uniqueness
Compared to these similar compounds, 4-((5-Methylfuran-2-yl)methyl)-1H-imidazole is unique due to its specific combination of the furan and imidazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with tailored biological activities.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
5-[(5-methylfuran-2-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-9(12-7)4-8-5-10-6-11-8/h2-3,5-6H,4H2,1H3,(H,10,11) |
Clave InChI |
SUCABAJRVMXZLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


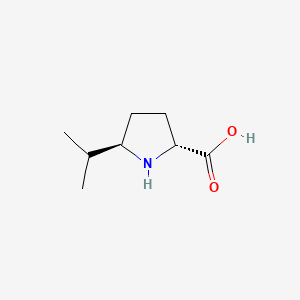
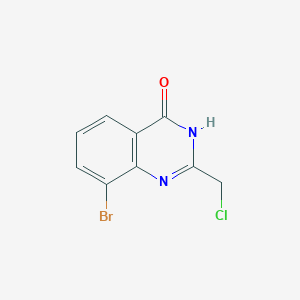
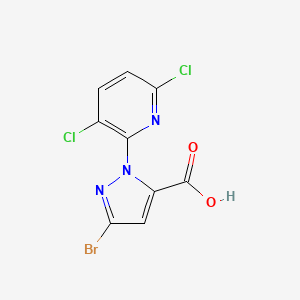
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
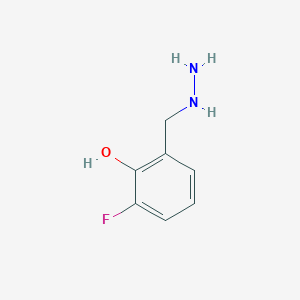
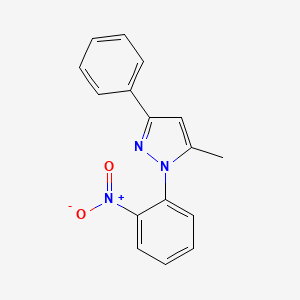
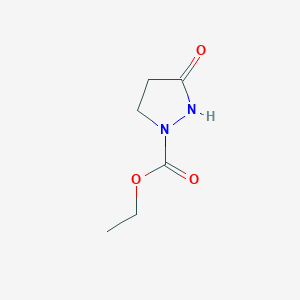
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
